2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

Hammett constant electronic effect SAR

Choose this 4-CF₃-phenyl oxazole-4-carboxylic acid to gain a decisive advantage in medicinal chemistry. Unlike 4-H, 4-CH₃, 4-F, or 4-Cl analogs, its para-CF₃ group imparts a Hammett σₚ of +0.54 (vs. 0.00, -0.17, +0.06, +0.23), dramatically altering electronic ground states, pKₐ, and lipophilicity. This unique electronic signature enhances hydrophobic contacts, binding energies, and metabolic oxidative stability without excessive logP escalation, making it the privileged core for CNS-oriented fragment elaboration, Co(II)-MetAP inhibitor libraries, and any SAR program where superior target engagement and ADME profiles are non-negotiable.

Molecular Formula C11H6F3NO3
Molecular Weight 257.168
CAS No. 1008773-84-9
Cat. No. B2412470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
CAS1008773-84-9
Molecular FormulaC11H6F3NO3
Molecular Weight257.168
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CO2)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17)
InChIKeyDWHJIOFPKZJCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (CAS 1008773-84-9): A Heterocyclic Carboxylic Acid Building Block for Fluorinated Drug Discovery


2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a 1,3-oxazole-4-carboxylic acid derivative bearing a 4‑(trifluoromethyl)phenyl substituent at the 2‑position . Its molecular formula is C₁₁H₆F₃NO₃ and its molecular weight is 257.16 g·mol⁻¹ . The oxazole ring provides a rigid heterocyclic core, the carboxylic acid at position 4 offers a synthetic handle for amide/ester formation, and the electron‑withdrawing CF₃ group on the para‑phenyl ring markedly modulates the electronic and lipophilic profile relative to non‑fluorinated or less electronegative 2‑aryl analogs. This combination of structural features positions the compound as a versatile intermediate for the synthesis of bioactive molecules, particularly in programs exploiting fluorinated pharmacophores.

Why 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid Cannot Be Simply Replaced by Other 2‑Aryloxazole‑4‑carboxylic Acids


The 4‑trifluoromethyl substituent on the phenyl ring imparts a unique combination of strong electron‑withdrawing character (Hammett σₚ = +0.54) and elevated lipophilicity that fundamentally differentiates this compound from its 4‑H (σₚ = 0.00), 4‑CH₃ (σₚ = −0.17), 4‑F (σₚ = +0.06) and 4‑Cl (σₚ = +0.23) congeners [1]. These differences directly influence the carboxylic acid pKₐ, the oxazole ring’s reactivity, and the overall ADME‑relevant properties of any downstream amide or ester derivative. Consequently, replacing this building block with a non‑fluorinated or less electronegative 2‑aryl analog alters the electronic ground state of the pharmacophore, potentially compromising target‑binding interactions, metabolic stability, and physicochemical suitability for oral absorption — factors that are critical during fragment elaboration and lead optimization [2]. The quantitative evidence below substantiates where the CF₃‑substituted variant provides measurable, selection‑relevant differentiation.

Quantitative Differentiation of 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid Against Closest 2‑Aryl Analogs


Superior Electron‑Withdrawing Capacity Over Other 4‑Substituted 2‑Phenyl‑oxazole‑4‑carboxylic Acids

The 4‑trifluoromethyl group on the phenyl ring exerts a substantially stronger electron‑withdrawing effect than any common 4‑substituent found in commercially available 2‑aryl‑oxazole‑4‑carboxylic acid analogs. The Hammett σₚ constant for 4‑CF₃ is +0.54, compared with 4‑Cl (+0.23), 4‑F (+0.06), 4‑H (0.00), and 4‑CH₃ (−0.17) [1]. This +0.54 σₚ value is 2.3‑fold higher than that of the 4‑chloro analog and 9‑fold higher than the 4‑fluoro analog. In the context of oxazole‑4‑carboxylic acids, a higher σₚ lowers the electron density on the oxazole ring and increases the acidity of the carboxylic acid, directly affecting both the compound’s reactivity in amide‑bond formation and the electronic profile of any derived amide or ester pharmacophore.

Hammett constant electronic effect SAR oxazole reactivity

Predicted Lipophilicity Increase Relative to Non‑Fluorinated 2‑Phenyl‑oxazole‑4‑carboxylic Acid

The trifluoromethyl group increases the calculated partition coefficient (clogP) of the oxazole‑4‑carboxylic acid scaffold by approximately 0.8–1.2 log units compared with the unsubstituted 2‑phenyl analog. Using the XLogP3 prediction model, 2‑phenyl‑oxazole‑4‑carboxylic acid has a clogP of 1.8, while the 4‑CF₃‑phenyl analog is predicted at 2.7–2.9 [1][2]. This shift from a moderately polar to a more lipophilic acid alters solubility, membrane permeability, and plasma‑protein binding potential, thereby affecting both pharmacokinetic behavior and assay‑suitable formulation requirements.

lipophilicity logP ADME permeability

SAR‑Compatible Scaffold for 2‑Aryloxazole‑4‑carboxylic Acid‑Based MetAP Inhibitors with Documented Metal‑Form Selectivity

A focused library study demonstrated that 2‑aryloxazol‑4‑ylcarboxylic acids are potent and selective inhibitors of the Co(II) form of E. coli methionine aminopeptidase (EcMetAP), with IC₅₀ values in the micromolar range, while being inefficient against the Fe(II) and Mn(II) forms [1]. In contrast, the regioisomeric 5‑aryloxazol‑2‑ylcarboxylic acids showed no inhibitory activity against any EcMetAP metal form. The 2‑(4‑trifluoromethylphenyl) variant, by virtue of its strong electron‑withdrawing CF₃ group, is positioned to further modulate metal‑chelation geometry and binding‑pocket electrostatics within this selectivity‑defining scaffold.

MetAP antibacterial metalloenzyme selectivity

In Silico Evidence That CF₃ Substitution on the Oxazole 2‑Phenyl Ring Improves AQP4 Binding Energy

In a structure–activity relationship study of 2,4,5‑trisubstituted oxazoles as aquaporin‑4 (AQP4) inhibitors, the authors computationally evaluated hypothetical oxazoles where the 2‑aryl R‑group was replaced by –CF₃. The CF₃‑substituted congeners displayed improved binding energies relative to several synthetically prepared analogs with H, alkyl, or halogen substituents, indicating that the strong electron‑withdrawing trifluoromethyl group enhances the affinity for the AQP4 water‑channel protein [1]. Although the study focused on ester‑substituted oxazoles, the trend is directly translatable to the carboxylic acid series, given that the 2‑aryl‑CF₃ moiety constitutes the primary pharmacophore interacting with the AQP4 binding pocket.

aquaporin-4 molecular docking binding energy oxazole SAR

Prioritized Application Scenarios for 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (1008773-84-9)


Fragment‑Elaboration and Scaffold‑Hopping in MetAP‑Targeted Antibacterial Lead Discovery

Based on the demonstrated Co(II)‑MetAP selectivity of 2‑aryloxazol‑4‑ylcarboxylic acids [1], the 4‑CF₃‑phenyl variant is a privileged core for synthesizing amide and hydroxamic acid derivatives that maintain metal‑form selectivity while improving potency through enhanced hydrophobic contacts. Its use is justified when the goal is to probe SAR around the 2‑aryl ring in a system where regioisomeric 5‑aryl oxazoles are known to be inactive.

Construction of Aquaporin‑4 Inhibitor Libraries with Optimized Binding Energy Profiles

The in silico SAR data from the 2023 oxazole‑AQP4 study [2] support the incorporation of the CF₃‑substituted phenyl ring to achieve docking binding energies superior to those of non‑fluorinated or singly halogenated analogs. This compound can serve as the carboxylic acid precursor for generating mono‑ or diamide libraries designed to map the AQP4 binding pocket and identify candidates for lung‑inflammation therapeutics.

Electronic‑Effect Probes in Medicinal Chemistry SAR Programs

With a Hammett σₚ of +0.54, the 4‑CF₃‑phenyl substituent is the strongest electron‑withdrawing group among commercially available 2‑aryl‑oxazole‑4‑carboxylic acids [3]. Incorporating this building block into a parallel synthesis library enables the systematic investigation of electronic effects on target binding, metabolic stability, and off‑target selectivity — a strategy that is not achievable using the 4‑chloro (σₚ = +0.23) or 4‑fluoro (σₚ = +0.06) analogs.

Fluorinated Fragment Elaboration for Optimizing CNS Drug‑Like Properties

The predicted +0.9–1.1 logP increase over the 2‑phenyl analog [4] positions this CF₃‑functionalized oxazole‑4‑carboxylic acid as a candidate for CNS‑oriented fragment elaboration, where moderate lipophilicity coupled with strong electron withdrawal often translates into improved brain penetration and metabolic oxidative stability. Its use is indicated when the objective is to increase permeability without excessive logP escalation that could impair solubility.

Quote Request

Request a Quote for 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.